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molecular formula C12H12O4 B048838 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione CAS No. 29278-69-1

3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione

Cat. No. B048838
M. Wt: 220.22 g/mol
InChI Key: WSQZNZLOZXSBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06670429B2

Procedure details

474 g of dimethyl terephthalate and 660 g of 1,4-butanediol were placed into a 2 liter round bottomed flack fitted with a condenser, vigreux distillation column, nitrogen inlet and mechanical stirrer. The reactor was placed inside an isomantle and slowly heated to a temperature of 160° C. At this point 248 mg of tetrabutyl titanate catalyst pre-mixed with a small amount of pure 1,4-butanediol was injected, whilst the reactor contents were being stirred. The reaction was allowed to continue for 1 hour at 200° C. Methanol vapor which is produced during the reaction, was removed via the vigreux distillation column and combined condenser. The composition of the product was 82% by weight of butylene terephthalate (as confirmed by NMR) and 18% by weight of 1,4-butanediol.
Quantity
474 g
Type
reactant
Reaction Step One
Quantity
660 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:13][CH3:14])(=[O:12])[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[CH2:15](O)[CH2:16]CCO>>[C:6]1(=[O:7])[O:8][CH2:9][CH2:16][CH2:15][CH2:14][O:13][C:1](=[O:12])[C:2]2[CH:11]=[CH:10][C:5]1=[CH:4][CH:3]=2

Inputs

Step One
Name
Quantity
474 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
Step Two
Name
Quantity
660 g
Type
reactant
Smiles
C(CCCO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
were being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a condenser
DISTILLATION
Type
DISTILLATION
Details
vigreux distillation column, nitrogen inlet and mechanical stirrer
ADDITION
Type
ADDITION
Details
At this point 248 mg of tetrabutyl titanate catalyst pre-mixed with a small amount of pure 1,4-butanediol
CUSTOM
Type
CUSTOM
Details
Methanol vapor which is produced during the reaction
CUSTOM
Type
CUSTOM
Details
was removed via the vigreux distillation column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(C2=CC=C(C(=O)OCCCCO1)C=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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